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molecular formula C10H10N2O2 B8741556 Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

Cat. No. B8741556
M. Wt: 190.20 g/mol
InChI Key: WQABLDQIRSQYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05498774

Procedure details

Bromoacetone (6.5 g, 42.7 m moles) and methyl 2-aminonicotinate (4.8 g, 31.5 m moles) were added to ethanol (50 ml), and the mixture was refluxed under heating for 17 hours. The reaction mixture was cooled to room temperature, and the solvent was distilled off under reduced pressure. Saturated aqueous solution of sodium bicarbonate (50 ml) was added to the residue, and the mixture was extracted with chloroform (100 ml×3). The extract was washed with water, dried over MgSO4 and concentrated under reduced pressure. The concentrate was purified by column chromatography on silica gel (eluent:chloroform and then chloroform/methanol=9/1) to give the object compound (4.0 g, yield 85%) as an oily substance.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[CH3:4].[NH2:6][C:7]1[N:16]=[CH:15][CH:14]=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10].C(O)C.C(Cl)(Cl)Cl>C(Cl)(Cl)Cl.CO>[CH3:4][C:3]1[N:6]=[C:7]2[C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:13][CH:14]=[CH:15][N:16]2[CH:2]=1 |f:4.5|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
BrCC(C)=O
Name
Quantity
4.8 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=N1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 17 hours
Duration
17 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Saturated aqueous solution of sodium bicarbonate (50 ml) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform (100 ml×3)
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by column chromatography on silica gel (eluent

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C=CC=C2C(=O)OC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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